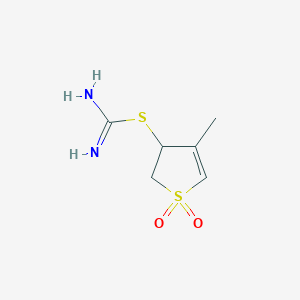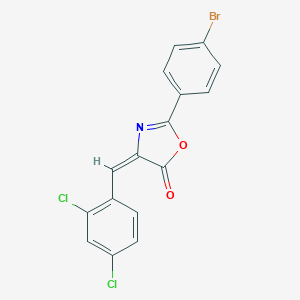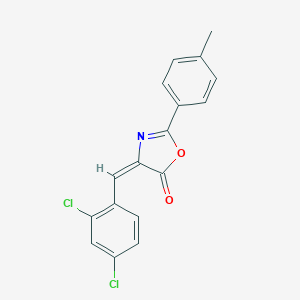![molecular formula C16H25N2O4PS2 B273958 Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)
Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate, commonly known as EDDP, is a synthetic compound that has been extensively studied for its potential use in scientific research. EDDP is a phosphorothioate derivative of fentanyl, a potent opioid analgesic. However, EDDP has no opioid activity and is not used for therapeutic purposes. Instead, it is used as a research tool to investigate the biochemical and physiological effects of phosphorothioate compounds.
Mecanismo De Acción
The exact mechanism of action of EDDP is not fully understood. However, it is known to inhibit acetylcholinesterase, which can lead to an accumulation of acetylcholine in the synaptic cleft and overstimulation of the nervous system. This can result in seizures and other neurological effects.
Biochemical and Physiological Effects:
EDDP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, which can lead to seizures and other neurological effects. EDDP has also been shown to induce oxidative stress and to affect the expression of genes involved in inflammation and apoptosis. Additionally, EDDP has been shown to affect the function of ion channels and to alter the release of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EDDP has several advantages as a research tool. It is a potent inhibitor of acetylcholinesterase and can be used to study the effects of phosphorothioate compounds on this enzyme. EDDP is also relatively stable and can be stored for long periods of time. However, EDDP has some limitations as a research tool. It is a toxic compound and must be handled with care. Additionally, its effects on the nervous system can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on EDDP. One area of interest is the development of new phosphorothioate compounds with improved properties for use as research tools or therapeutic agents. Another area of interest is the investigation of the effects of EDDP on other systems in the body, such as the immune system. Additionally, further research is needed to fully understand the mechanism of action of EDDP and its effects on the nervous system.
Métodos De Síntesis
EDDP is synthesized by reacting fentanyl with diethyl phosphorothioate in the presence of a base such as sodium hydroxide. The resulting product is then treated with 2-aminoaniline and ethyl chloroformate to form EDDP. The synthesis of EDDP is a complex process that requires careful control of reaction conditions to obtain a high yield of pure product.
Aplicaciones Científicas De Investigación
EDDP has been used extensively in scientific research to investigate the biochemical and physiological effects of phosphorothioate compounds. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, and to cause seizures in animals. EDDP has also been used as a tool to study the pharmacokinetics and metabolism of phosphorothioate compounds.
Propiedades
Nombre del producto |
Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate |
|---|---|
Fórmula molecular |
C16H25N2O4PS2 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
ethyl (E)-3-(2-aminoanilino)-2-diethoxyphosphinothioylsulfanylbut-2-enoate |
InChI |
InChI=1S/C16H25N2O4PS2/c1-5-20-16(19)15(25-23(24,21-6-2)22-7-3)12(4)18-14-11-9-8-10-13(14)17/h8-11,18H,5-7,17H2,1-4H3/b15-12+ |
Clave InChI |
VMIATHPRGPPSKG-NTCAYCPXSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(/C)\NC1=CC=CC=C1N)/SP(=S)(OCC)OCC |
SMILES |
CCOC(=O)C(=C(C)NC1=CC=CC=C1N)SP(=S)(OCC)OCC |
SMILES canónico |
CCOC(=O)C(=C(C)NC1=CC=CC=C1N)SP(=S)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)


![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)

